molecular formula C4H6ClFN2 B6163464 3-fluoroazetidine-3-carbonitrile hydrochloride CAS No. 2231676-20-1

3-fluoroazetidine-3-carbonitrile hydrochloride

Cat. No. B6163464
CAS RN: 2231676-20-1
M. Wt: 136.55 g/mol
InChI Key: MTVMHXOLRULCFW-UHFFFAOYSA-N
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Description

3-fluoroazetidine-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 2231676-20-1 . It has a molecular weight of 136.56 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5FN2.ClH/c5-4 (1-6)2-7-3-4;/h7H,2-3H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-fluoroazetidine-3-carbonitrile hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-chloro-1-propanenitrile", "sodium fluoride", "sodium hydride", "tetrahydrofuran", "acetonitrile", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloro-1-propanenitrile is reacted with sodium fluoride in the presence of tetrahydrofuran to yield 3-fluoropropionitrile.", "Step 2: 3-fluoropropionitrile is then reacted with sodium hydride in the presence of tetrahydrofuran to yield 3-fluoropropionitrile anion.", "Step 3: The 3-fluoropropionitrile anion is then reacted with acetonitrile to yield 3-fluoroazetidine-3-carbonitrile.", "Step 4: The final step involves the addition of hydrochloric acid to the 3-fluoroazetidine-3-carbonitrile to yield the hydrochloride salt of the compound." ] }

CAS RN

2231676-20-1

Molecular Formula

C4H6ClFN2

Molecular Weight

136.55 g/mol

IUPAC Name

3-fluoroazetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C4H5FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,2-3H2;1H

InChI Key

MTVMHXOLRULCFW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)F.Cl

Purity

95

Origin of Product

United States

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